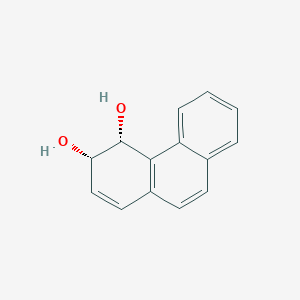
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antioxidant Properties
The presence of hydroxyl groups in (3S,4R)-3,4-dihydrophenanthrene-3,4-diol enhances its ability to act as an antioxidant. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress within biological systems. This property makes it a candidate for therapeutic applications aimed at combating oxidative stress-related diseases .
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit anticancer properties. The compound may interact with cellular pathways involved in cancer progression, potentially leading to the development of new anticancer agents . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Molecular Interactions
Understanding the interactions of this compound with biological macromolecules such as proteins and DNA is crucial for its pharmacological evaluation. Techniques like molecular docking and high-throughput screening are employed to study these interactions . Such studies can provide insights into how this compound might influence various biological responses.
Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
this compound has been identified as an intermediate in the microbial degradation of phenanthrene by certain bacteria strains. For instance, research demonstrated that specific strains could degrade over 98% of phenanthrene within four days, utilizing this compound as a key intermediate . This indicates the potential application of this compound in bioremediation processes aimed at detoxifying environments contaminated with PAHs.
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
InChI-Schlüssel |
FOTICWSJABVKPW-JSGCOSHPSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















